Ácido (4-metoxi-3-propoxi fenil)borónico

Descripción general

Descripción

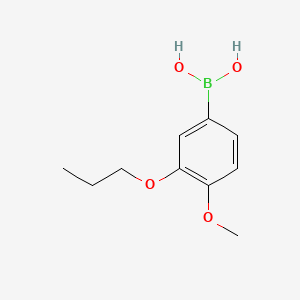

“(4-Methoxy-3-propoxyphenyl)boronic acid” is a type of boronic acid . It is used in laboratory chemicals and for the synthesis of substances . The molecular formula of this compound is C10H15BO4 and its molecular weight is 210.036 .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of “(4-Methoxy-3-propoxyphenyl)boronic acid” can be represented by the formula C10H15BO4 . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and propoxy groups .Chemical Reactions Analysis

Boronic acids, including “(4-Methoxy-3-propoxyphenyl)boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .Mecanismo De Acción

Target of Action

The primary target of 4-Methoxy-3-propoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound should be stored at temperatures between 2-8°c for optimal stability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis for the construction of biaryls, which are common structural motifs in pharmaceuticals and organic materials .

Action Environment

The efficacy and stability of 4-Methoxy-3-propoxyphenylboronic acid are influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is stable and environmentally benign, contributing to the mild and functional group tolerant conditions of the SM coupling reaction .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methoxy-3-propoxyphenylboronic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent that is widely available. In addition, it is a versatile compound that can be used in a variety of reactions. However, there are some limitations when using (4-Methoxy-3-propoxyphenyl)boronic acid in laboratory experiments. The compound is sensitive to light and air, and must be stored in a dark, airtight container. In addition, it is not soluble in water, so it must be dissolved in an appropriate organic solvent.

Direcciones Futuras

There are a number of potential future directions for research involving (4-Methoxy-3-propoxyphenyl)boronic acid. One potential area of research is the development of new catalysts for organic reactions. In addition, further research could be conducted into the biochemical and physiological effects of (4-Methoxy-3-propoxyphenyl)boronic acid, as well as its potential antioxidant activity. Finally, further research could be conducted into the use of (4-Methoxy-3-propoxyphenyl)boronic acid in the synthesis of small molecules and peptides.

Métodos De Síntesis

Methoxy-3-propoxyphenylboronic acid can be synthesized by a variety of methods. The most common method is the reaction of a boronic acid derivative with a propoxy-substituted aromatic compound. This reaction is typically carried out in an inert atmosphere at an elevated temperature. Other methods of synthesis include the reaction of a boronic ester with an aromatic compound, and the reaction of a boronic anhydride with an aromatic compound.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

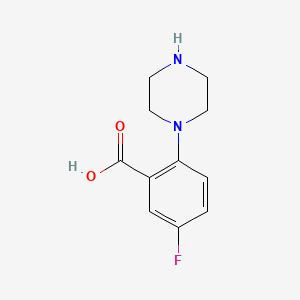

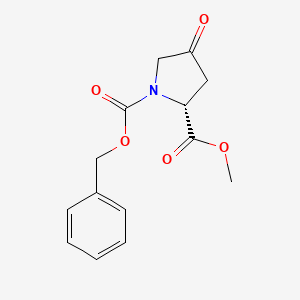

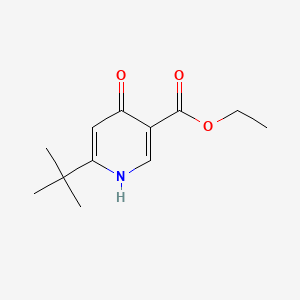

Ácido (4-metoxi-3-propoxi fenil)borónico: es ampliamente utilizado en reacciones de acoplamiento cruzado de Suzuki-Miyaura {svg_1}. Esta reacción es fundamental en la síntesis de compuestos biarílicos, que son estructuras esenciales en productos farmacéuticos, agroquímicos y materiales orgánicos. El ácido borónico actúa como un reactivo clave, acoplándose con haluros de arilo en presencia de un catalizador de paladio para formar el producto biarílico deseado.

Arilación Directa Catalizada por Paladio

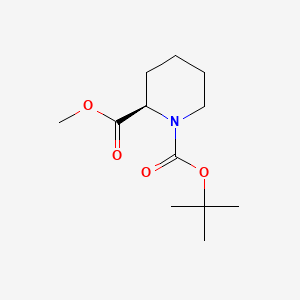

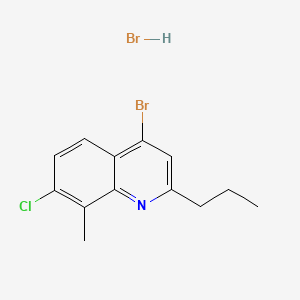

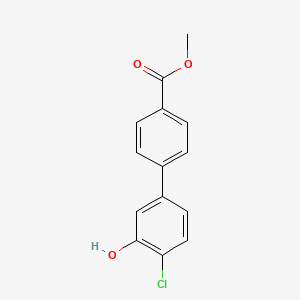

Otra aplicación significativa es en la arilación directa catalizada por paladio {svg_2}. Este proceso permite la introducción directa de grupos arilo en sustratos, lo que es un enfoque más sencillo en comparación con los métodos tradicionales que requieren la prefuncionalización del sustrato. Es particularmente útil en la síntesis de moléculas orgánicas complejas.

Síntesis en Agua

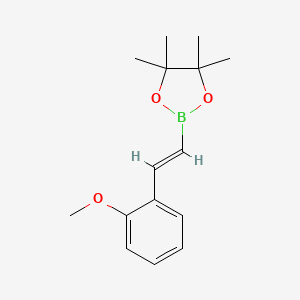

El compuesto también se emplea en acoplamiento cruzado de Suzuki-Miyaura en agua {svg_3}. Realizar reacciones en agua como solvente es ventajoso debido a su no toxicidad y sostenibilidad. Este método es parte del enfoque de la química verde, con el objetivo de reducir el impacto ambiental de la síntesis química.

Reacción de Tipo Heck Estereoselectiva

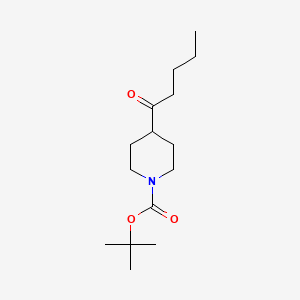

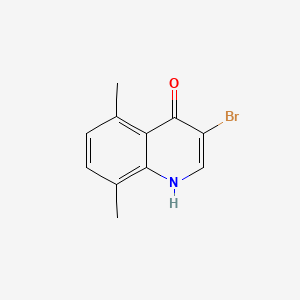

La reacción de tipo Heck estereoselectiva es otra área donde el ácido (4-metoxi-3-propoxi fenil)borónico encuentra aplicación {svg_4}. Esta reacción se utiliza para formar enlaces dobles carbono-carbono con alto control estereoquímico, lo cual es crucial en la síntesis de moléculas con orientaciones tridimensionales específicas, como las que se encuentran en productos naturales e ingredientes farmacéuticos activos.

Fluoroalquilación de Ácidos Ariborónicos

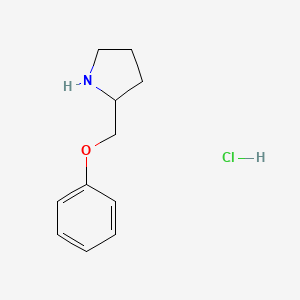

Este ácido borónico también es un reactivo en la fluoroalquilación aeróbica sin ligando mediada por cobre de ácidos ariborónicos con yoduros de fluoroalquilo {svg_5}. Esta reacción es importante para introducir grupos que contienen flúor en compuestos aromáticos, lo que puede alterar significativamente las propiedades físicas, químicas y biológicas de las moléculas, haciéndolas más lipofílicas y potencialmente más bioactivas.

Adición Conjugada Asimétrica

En el ámbito de la síntesis asimétrica, el ácido (4-metoxi-3-propoxi fenil)borónico se utiliza en adiciones conjugadas asimétricas catalizadas por Rh {svg_6}. Este método es esencial para crear centros quirales en moléculas, lo cual es un aspecto crítico en la síntesis de compuestos enantioméricamente puros para aplicaciones farmacéuticas.

Aplicaciones de Sensores

Los ácidos borónicos, incluido el ácido (4-metoxi-3-propoxi fenil)borónico, se utilizan cada vez más en aplicaciones de detección debido a su capacidad para interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro {svg_7}. Estas interacciones se pueden aprovechar en el diseño de sensores para detectar diversas sustancias biológicas y químicas.

Desarrollo de Terapéuticos

Por último, la interacción de los ácidos borónicos con los dioles también se aprovecha en el desarrollo de terapéuticos {svg_8}. Esto incluye la creación de moléculas que pueden unirse a objetivos biológicos como enzimas o receptores, lo que podría conducir a nuevos tratamientos para enfermedades.

Safety and Hazards

Propiedades

IUPAC Name |

(4-methoxy-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7,12-13H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVBHBWAIOOUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681576 | |

| Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150145-31-6 | |

| Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)